
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound that combines the structural elements of furan, pyrrolidine, and benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Formation of 2-Furoic Acid: This can be synthesized by the oxidation of furfuryl alcohol or furfural.
Preparation of Alpha-(1-Pyrrolidinylmethyl)benzyl Ester: This step involves the esterification of 2-Furoic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol under acidic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the pyrrolidine moiety can interact with biological receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: A simpler compound with similar furan ring structure.
Alpha-(1-Pyrrolidinylmethyl)benzyl Alcohol: Shares the pyrrolidine and benzyl moieties.
Furfuryl Alcohol: A precursor in the synthesis of 2-Furoic acid.
Uniqueness
2-Furoic acid, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to its combination of furan, pyrrolidine, and benzyl ester functionalities, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
101585-00-6 |
|---|---|
Formule moléculaire |
C17H20ClNO3 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-17(15-9-6-12-20-15)21-16(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,16H,4-5,10-11,13H2;1H |
Clé InChI |
HBYVGRLCBLJCLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
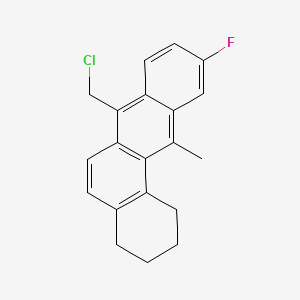
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
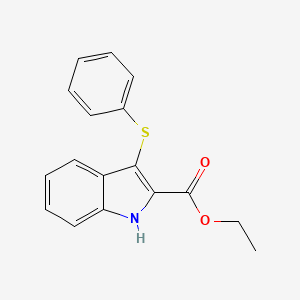

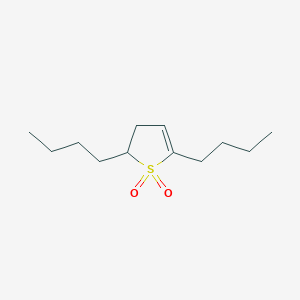
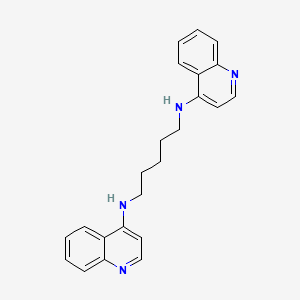
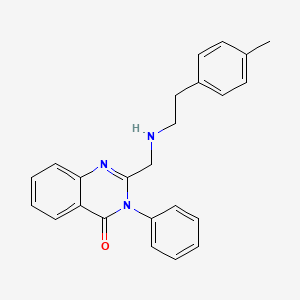
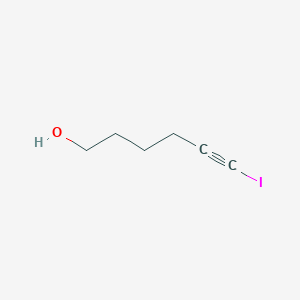
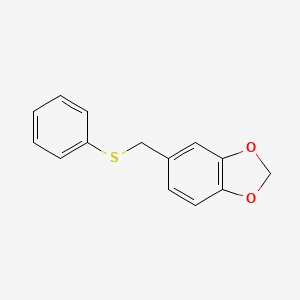
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
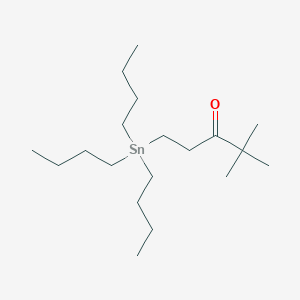
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
